molecular formula C14H13N3O3S B3009532 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide CAS No. 1235645-21-2

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide

Cat. No. B3009532
CAS RN: 1235645-21-2
M. Wt: 303.34
InChI Key: NLDKQDNOHWPWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide is a compound that likely exhibits a complex structure due to the presence of a naphthalene sulfonamide moiety. While the specific compound is not directly mentioned in the provided papers, the naphthalene sulfonamide group is a common feature in several of the studies, indicating its significance in various chemical contexts, including the development of fluorescent probes, dyes, and PET imaging agents.

Synthesis Analysis

The synthesis of naphthalene derivatives is a topic of interest in several studies. For instance, the cascade reaction of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds leads to the formation of highly functionalized naphthalenones, which can serve as intermediates for further chemical modifications . Similarly, the synthesis of naphthalene-sulfonamides labeled with carbon-11 for PET imaging demonstrates the utility of naphthalene derivatives in biomedical applications . These studies suggest that the synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide would involve multi-step reactions, possibly including the formation of intermediate sulfonamide moieties.

Molecular Structure Analysis

The molecular structure of naphthalene-based sulfonamides has been extensively studied using various spectroscopic techniques. For example, the structure of a naphthalene-based sulfonamide Schiff base was established by FTIR, NMR, mass spectra, and X-ray single crystal study . Computational studies, including DFT calculations, have been used to predict and analyze the molecular structure and properties of these compounds . These analyses are crucial for understanding the behavior and reactivity of the compound .

Chemical Reactions Analysis

Naphthalene sulfonamides participate in a variety of chemical reactions. The synthesis of azo-naphthalenesulfonamide dyes involves acylation and coupling reactions, demonstrating the reactivity of the naphthalene sulfonamide moiety . The protection of amino functions using 2-naphthalenesulfonyl groups and their subsequent cleavage by reduction is another example of the chemical reactivity of these compounds . These reactions are indicative of the potential transformations that N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene sulfonamides have been characterized through experimental and computational methods. Studies have investigated the electronic properties, such as HOMO-LUMO gaps, and non-linear optical (NLO) properties of these compounds . The electrochemical behavior has also been studied using cyclic voltammetry, providing insights into the redox properties of naphthalene sulfonamides . These properties are essential for understanding the behavior of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide in various environments and applications.

Scientific Research Applications

  • Anticonvulsant Activity : Research led by Rajak et al. (2010) focused on the design and synthesis of novel semicarbazones based on 1,3,4-oxadiazoles, including variants of naphthalene-sulfonamide. These compounds were tested for anticonvulsant activities using various models, and their mode of action was confirmed through GABA assay. The study validated the importance of a pharmacophoric model with four binding sites for anticonvulsant activity (Rajak et al., 2010).

  • Structural and Computational Analysis : Sarojini et al. (2012) synthesized and characterized a related sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. This study involved detailed structural analysis using X-ray diffraction and computational methods, including density functional theory (DFT) to predict molecular geometry and vibrational frequencies (Sarojini et al., 2012).

  • Cancer Research : Faheem (2018) investigated the potential of 1,3,4-oxadiazole and pyrazole derivatives, including naphthalene-sulfonamide variants, for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. These compounds showed varied binding and inhibitory effects in different assays, suggesting their potential in cancer research (Faheem, 2018).

  • Fluorescence Sensing and Imaging : Mondal et al. (2015) explored a naphthalene-based sulfonamide for fluorescence sensing and intracellular imaging of Al3+ ions. Their research focused on the selective detection of Al3+ in an aqueous system and the probe’s application in intracellular detection in cultured cells (Mondal et al., 2015).

  • PET Imaging : Wang et al. (2008) synthesized carbon-11 labeled naphthalene-sulfonamides for positron emission tomography (PET) imaging of human CCR8. This research contributes to the development of new PET agents for imaging applications (Wang et al., 2008).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, materials science, and agriculture .

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-10-16-14(20-17-10)9-15-21(18,19)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDKQDNOHWPWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)naphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.